molecular formula C16H16N2O2S B2776995 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea CAS No. 2034331-82-1

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2776995
CAS No.: 2034331-82-1
M. Wt: 300.38
InChI Key: NXNRKYCTKCMQBW-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features both benzofuran and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and thiophene intermediates, followed by their coupling through a urea linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its reactivity or stability.

    Reduction: Reduction reactions can be used to alter the functional groups within the molecule, impacting its overall behavior.

    Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can introduce new functional groups, thereby modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could result in a derivative with enhanced biological activity.

Scientific Research Applications

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.

    Medicine: Due to its potential biological activity, it is explored for developing new pharmaceuticals.

    Industry: Its electronic properties make it useful in materials science, particularly in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzofuran-2-yl)propan-2-ylamine: Shares the benzofuran moiety but differs in its functional groups.

    3-(Thiophen-2-yl)urea: Contains the thiophene and urea components but lacks the benzofuran structure.

    Benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.

Uniqueness

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea is unique due to its combination of benzofuran and thiophene moieties linked by a urea group. This structure imparts distinct electronic and biological properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(17-16(19)18-15-7-4-8-21-15)9-13-10-12-5-2-3-6-14(12)20-13/h2-8,10-11H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNRKYCTKCMQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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